N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 1,3-benzothiazole-2-amine with 4-substituted benzoyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then reacted with 3,5-dimethylphenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial and antifungal properties, showing promising activity against various bacterial and fungal strains.
Medicine: The compound has potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. It has also been explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can modulate the activity of inflammatory mediators, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide is unique due to its specific structural features and biological activities. Similar compounds include:
N-(1,3-benzothiazol-2-yl)-4-substituted benzamides: These compounds share the benzothiazole core and exhibit similar antimicrobial and anticancer activities.
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-substituted acetohydrazides: These derivatives also possess the benzothiazole moiety and have been studied for their anticonvulsant and neuroprotective properties.
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C23H20N2O2S/c1-15-11-16(2)13-19(12-15)27-14-22(26)24-18-9-7-17(8-10-18)23-25-20-5-3-4-6-21(20)28-23/h3-13H,14H2,1-2H3,(H,24,26) |
InChI Key |
BTNBCAOIQUPYKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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